![molecular formula C19H25N3O2S B1525288 5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine CAS No. 1219957-19-3](/img/structure/B1525288.png)
5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine
Overview
Description
The compound “4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)PHENOL” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C18H21N3O and a molecular weight of 295.388 .
Molecular Structure Analysis
The molecular structure of the related compound “4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)PHENOL” has a linear formula of C18H21N3O .Physical And Chemical Properties Analysis
The related compound “4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)PHENOL” has a molecular weight of 295.388 .Scientific Research Applications
Metabolic Pathways and Enzymatic Activity
- Metabolic Enzyme Involvement : A study identified the metabolic pathways of a novel antidepressant closely related to the compound . The key enzymes involved in its metabolism were CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, and CYP2C19. This research provided insights into the oxidative metabolism of the compound, highlighting the formation of various metabolites, such as a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. The study underlined the intricate metabolic transformations that such compounds undergo, mediated by a range of cytochrome P450 enzymes and other hepatic enzymes like alcohol and aldehyde dehydrogenase (Hvenegaard et al., 2012).
Pharmacological Applications and Synthesis
Gastrointestinal Motility Enhancement : A series of benzamide derivatives, which include structures similar to the chemical , were synthesized and evaluated for their potential to enhance gastrointestinal motility. The study identified specific derivatives that significantly accelerated gastric emptying and increased the frequency of defecation, highlighting the therapeutic potential of these compounds as novel prokinetic agents with reduced side effects due to selective receptor targeting (Sonda et al., 2004).
Antibacterial Properties : N-substituted derivatives of a compound structurally related to the one were synthesized and subjected to antibacterial screening. The compounds exhibited moderate to potent activity against both Gram-negative and Gram-positive bacteria. This indicates the potential utility of these compounds in developing new antibacterial agents (Khalid et al., 2016).
Nanofiltration Membrane Development : The compound's structure is closely related to sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and high rejection of dyes, suggesting their potential for industrial applications in water treatment and purification processes (Liu et al., 2012).
Hypoglycemic Activity : Compounds containing a structural moiety similar to the chemical were designed, synthesized, and characterized as potential hypoglycemic agents. In-vivo studies indicated that some of these compounds showed considerable hypoglycemic activity, suggesting their potential as lead molecules in the development of new anti-diabetic drugs (Panchal et al., 2017).
Serotonin Receptor Antagonism : A compound structurally related to the chemical was identified as a potent and selective antagonist of the 5-HT1A receptor. It demonstrated the ability to block the inhibitory action of serotonin on dorsal raphe neuronal firing and antagonize serotonin-induced behavioral changes in animal models, indicating its potential use in studying 5-HT1A receptor function and as a therapeutic agent (Forster et al., 1995).
properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-ethylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-25(23,24)19-9-8-17(14-18(19)20)22-12-10-21(11-13-22)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFZZCFEGIKUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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